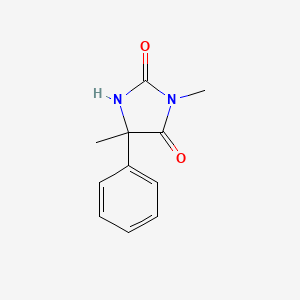
7-Chloro-3-(3-((4-chlorophenyl)thio)phenyl)-4-hydroxyquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 7-Chloro-3-(3-((4-chlorophényl)thio)phényl)-4-hydroxyquinolin-2(1H)-one est un composé organique synthétique appartenant à la famille des quinolinones. Ce composé se caractérise par sa structure unique, qui comprend un noyau de quinolinone substitué par des groupes chloro et hydroxy, ainsi qu'une fraction phénylthio. Il a suscité un intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 7-Chloro-3-(3-((4-chlorophényl)thio)phényl)-4-hydroxyquinolin-2(1H)-one implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du noyau de quinolinone : Le noyau de quinolinone peut être synthétisé par la cyclisation de dérivés d'aniline appropriés avec des réactifs adaptés.
Introduction des groupes chloro et hydroxy : Des réactions de chloration et d'hydroxylation sont effectuées sur le noyau de quinolinone pour introduire les substituants chloro et hydroxy.
Attachement de la fraction phénylthio : Le groupe phénylthio est introduit par une réaction de substitution nucléophile utilisant du 4-chlorophénylthiol et des agents de couplage appropriés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse décrites ci-dessus pour améliorer le rendement et la pureté. Cela comprend l'utilisation de réacteurs à haut débit, de techniques de purification avancées et de mesures strictes de contrôle de la qualité pour garantir la cohérence et l'évolutivité.
Analyse Des Réactions Chimiques
Types de réactions
La 7-Chloro-3-(3-((4-chlorophényl)thio)phényl)-4-hydroxyquinolin-2(1H)-one subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxy peut être oxydé pour former des quinones correspondantes.
Réduction : Les groupes chloro peuvent être réduits pour former des dérivés déchlorés.
Substitution : La fraction phénylthio peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les thiols et les amines sont utilisés en milieu basique ou acide.
Principaux produits formés
Oxydation : Des quinones et autres dérivés oxydés.
Réduction : Des dérivés de quinolinone déchlorés.
Substitution : Divers composés de quinolinone substitués avec différents groupes fonctionnels.
Applications de la recherche scientifique
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes et antifongiques potentielles.
Médecine : Étudié pour ses effets thérapeutiques potentiels, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et intermédiaires chimiques.
Mécanisme d'action
Le mécanisme d'action de la 7-Chloro-3-(3-((4-chlorophényl)thio)phényl)-4-hydroxyquinolin-2(1H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. On pense qu'il exerce ses effets en :
Inhibition des enzymes : Le composé peut inhiber des enzymes clés impliquées dans les processus biologiques, ce qui conduit à ses activités antimicrobiennes et anticancéreuses.
Perturbation des voies cellulaires : Il peut interférer avec les voies de signalisation cellulaire, affectant la croissance et la prolifération cellulaires.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 7-Chloro-3-(3-((4-chlorophenyl)thio)phenyl)-4-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibition of Enzymes: The compound may inhibit key enzymes involved in biological processes, leading to its antimicrobial and anticancer activities.
Disruption of Cellular Pathways: It may interfere with cellular signaling pathways, affecting cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Composés similaires
- 7-Chloro-4-hydroxy-3-(4-phénoxyphényl)-2(1H)-quinolinone
- 7-Chloro-3-(4-méthylbenzyl)-4(3H)-quinazolinone
- 7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone
Unicité
La 7-Chloro-3-(3-((4-chlorophényl)thio)phényl)-4-hydroxyquinolin-2(1H)-one est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Sa combinaison de groupes chloro, hydroxy et phénylthio en fait un composé polyvalent pour diverses applications.
Propriétés
Numéro CAS |
663195-61-7 |
|---|---|
Formule moléculaire |
C21H13Cl2NO2S |
Poids moléculaire |
414.3 g/mol |
Nom IUPAC |
7-chloro-3-[3-(4-chlorophenyl)sulfanylphenyl]-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C21H13Cl2NO2S/c22-13-4-7-15(8-5-13)27-16-3-1-2-12(10-16)19-20(25)17-9-6-14(23)11-18(17)24-21(19)26/h1-11H,(H2,24,25,26) |
Clé InChI |
KPQTWTKDQCMIFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)SC2=CC=C(C=C2)Cl)C3=C(C4=C(C=C(C=C4)Cl)NC3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12008818.png)

![2-[2-(1-Methylethylidene)hydrazino]benzoic acid](/img/structure/B12008835.png)


![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008856.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12008871.png)
![2-(2,4-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12008877.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008885.png)

![4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008890.png)
![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12008892.png)

